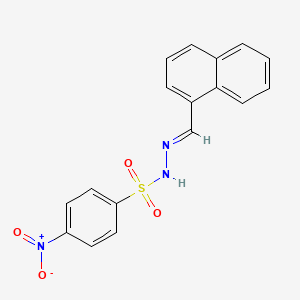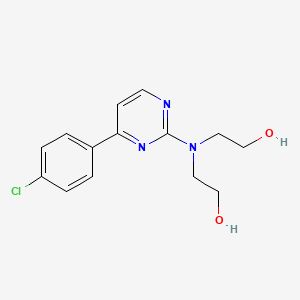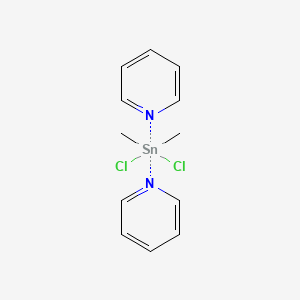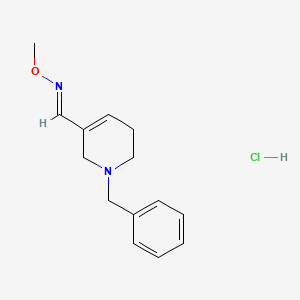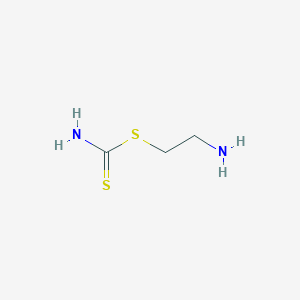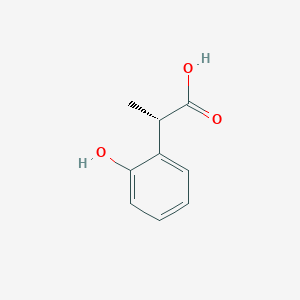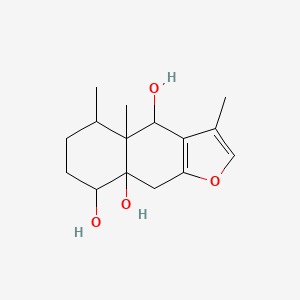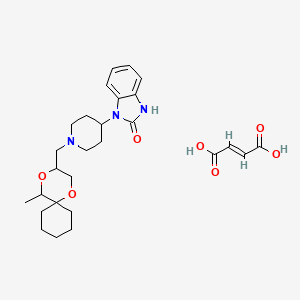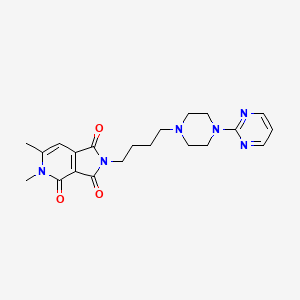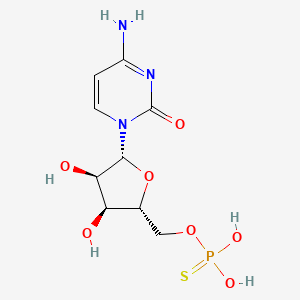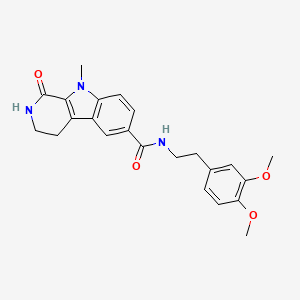
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo- typically involves multi-step organic reactions. The process may start with the preparation of the indole ring, followed by the introduction of the carboxamide group and the tetrahydro structure. Common reagents used in these reactions include:
Indole derivatives: Starting materials for the indole ring.
Carboxylic acids or their derivatives: For introducing the carboxamide group.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction steps.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
化学反应分析
Types of Reactions
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3.
Reducing agents: NaBH4, LiAlH4.
Catalysts: Palladium, platinum.
Solvents: Organic solvents like dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biology: Studying its interactions with biological macromolecules like proteins and nucleic acids.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
作用机制
The mechanism of action of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
相似化合物的比较
Similar Compounds
1H-Pyrido(3,4-b)indole derivatives: Compounds with similar indole ring structures.
Carboxamide compounds: Molecules containing the carboxamide functional group.
Tetrahydro derivatives: Compounds with similar tetrahydro structures.
Uniqueness
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
184691-68-7 |
|---|---|
分子式 |
C23H25N3O4 |
分子量 |
407.5 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-1-oxo-3,4-dihydro-2H-pyrido[3,4-b]indole-6-carboxamide |
InChI |
InChI=1S/C23H25N3O4/c1-26-18-6-5-15(13-17(18)16-9-11-25-23(28)21(16)26)22(27)24-10-8-14-4-7-19(29-2)20(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,24,27)(H,25,28) |
InChI 键 |
HPQAOLQUUOBWPF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=C1C(=O)NCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



